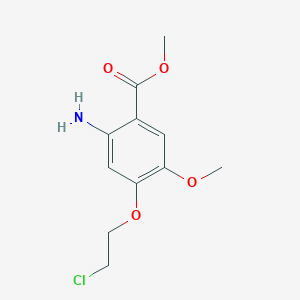
2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester
Vue d'ensemble
Description
2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C11H14ClNO4 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is a compound of significant interest due to its biological activity, particularly as a protein tyrosine kinase inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : C12H14ClNO4
- Molecular Weight : 273.70 g/mol
The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGF-R) kinase. Deregulation of EGF-R has been implicated in various cancers, including breast and ovarian cancers, making this compound a candidate for therapeutic intervention in these diseases .
Inhibition of Protein Tyrosine Kinases
Research indicates that this compound effectively inhibits the kinase activity of EGF-R, which is crucial for normal cell signaling and growth regulation. The inhibition of this pathway can prevent uncontrolled cell proliferation associated with tumor growth .
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those derived from breast and ovarian cancers. The compound's ability to inhibit EGF-R activity correlates with reduced cell viability in these lines .
- Mechanistic Insights : The compound's action leads to decreased phosphorylation of downstream signaling molecules involved in cell growth and survival, further supporting its role as an anticancer agent .
Study 1: EGF-R Inhibition
A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in EGF-R phosphorylation levels, indicating effective inhibition of its activity. The reduction in EGF-R signaling led to decreased cell proliferation rates and increased apoptosis in treated cells .
Study 2: Cytotoxicity Assessment
In another investigation, the compound was tested against Hep-G2 (liver) and A2058 (melanoma) cancer cell lines. Results indicated a notable decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting potent cytotoxic effects comparable to established chemotherapeutics .
Comparative Biological Activity Table
Propriétés
IUPAC Name |
methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-9-5-7(11(14)16-2)8(13)6-10(9)17-4-3-12/h5-6H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYLJMNWFOOEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629922 | |
| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214470-60-7 | |
| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














